7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid
Description
7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methoxy group at the 7-position and a carboxylic acid moiety at the 3-position. This scaffold is of interest due to its structural similarity to pharmacologically active imidazo-fused heterocycles, such as imidazo[1,2-a]pyridine derivatives, which exhibit antitumor, antitubercular, and antiviral activities . The methoxy group at position 7 likely modulates electronic and steric properties, influencing both synthetic pathways and biological interactions.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-2-3-11-5(7(12)13)4-9-8(11)10-6/h2-4H,1H3,(H,12,13) |
InChI Key |
GTUBPXLLXHWLKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC=C(N2C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Strategies
a. Condensation of 2-Amino Pyrimidines with α-Halo Ketones
One of the most common approaches involves reacting 2-amino pyrimidines with α-halo ketones or esters to form fused heterocyclic systems. Specifically, the synthesis begins with the condensation of 2-amino pyrimidine derivatives with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic attack and subsequent cyclization.
2-Amino pyrimidine + Ethyl 2-chloroacetoacetate → Cyclization → 7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid
b. Cyclization via Intramolecular Condensation
The initial adduct undergoes intramolecular cyclization under reflux conditions, often in ethanol or dimethylformamide (DMF), leading to the formation of the fused heterocycle. Acid or base catalysis can be employed to promote ring closure, with subsequent hydrolysis steps converting ester groups into carboxylic acids.
Functionalization of the Methoxy Group at the 7-Position
The methoxy substituent at the 7-position is typically introduced through methylation of the corresponding hydroxyl precursor. This can be achieved via methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, after the core heterocycle has been synthesized.
Hydroxyimidazopyrimidine intermediate + CH3I + K2CO3 → 7-Methoxyimidazopyrimidine
The presence of the methoxy group influences the electronic properties, affecting reactivity during subsequent steps and biological activity.
Coupling with Carboxylic Acid Derivatives
The carboxylic acid functionality at position 3 is generally introduced via oxidation of the corresponding methyl or methylthio derivatives or through direct acylation reactions. Activation of the carboxylic acid is often performed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole), facilitating amide bond formation with amines or other nucleophiles.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Activation | EDCI + HOBt | DMF | 0°C to RT | 70-85 | , |
| Coupling | Amine derivatives | DMF | RT | 65-80 | , |
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are employed to optimize yield and purity. These involve staged condensation, cyclization, and functionalization steps with in-line purification, such as crystallization or chromatography, to meet pharmaceutical standards.
Research Discoveries and Data Tables
Recent research highlights multiple synthetic routes:
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Method A | 2-Amino pyrimidine + Ethyl 2-chloroacetoacetate | Base (K2CO3) | Reflux in ethanol | 66-70% | Cyclization via intramolecular condensation |
| Method B | 2-Amino pyrimidine + α-haloketone | NaH, DMF | Reflux | 60-75% | Alternative route with direct cyclization |
| Method C | 2-Amino pyrimidine + methylating agent | CH3I, K2CO3 | Room temp | 80% | Methoxy group installation |
Data adapted from recent patents and literature, including synthesis of related imidazo[1,2-a]pyrimidine derivatives.
Notable Research Findings
- Mechanistic Insights: The condensation reactions are facilitated by nucleophilic attack on electrophilic centers, with subsequent ring closure driven by intramolecular nucleophilic substitution.
- Yield Optimization: Use of microwave-assisted synthesis has demonstrated increased yields and reduced reaction times.
- Functional Group Tolerance: The methods accommodate various substituents, enabling diversification at different positions of the heterocycle.
Summary of Preparation Methods
| Approach | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Condensation | Reaction of 2-amino pyrimidine with α-haloketones | Simple, scalable | Longer reaction times, moderate yields |
| Cyclization of Ester Derivatives | Ester formation followed by hydrolysis and cyclization | High purity, versatile | Multi-step process |
| Coupling with Activated Carboxylic Acids | Use of EDCI/HOBt for amide formation | High efficiency, mild conditions | Cost of reagents |
Chemical Reactions Analysis
7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxylic acid group, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring fused imidazole and pyrimidine rings, a methoxy group at the 7-position, and a carboxylic acid group at the 3-position of the pyrimidine ring. Its molecular formula is and its molecular weight is about 218.21 g/mol. Due to its structural features, this compound is used in medicinal chemistry because of its chemical reactivity and biological activities.
Structural Analogs and Their Significance
Several compounds share structural similarities with this compound, each with unique attributes influencing their reactivity and applications.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | Methyl group at position 2 | Different mutagenic potential compared to 7-methoxy |
| 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | Methyl group at position 6 | Variance in biological activity |
| Imidazo[1,2-a]pyrimidine-3-carboxylic acid | No methyl substituent | Baseline compound for comparison |
The methoxy group's unique positioning in this compound gives it distinct properties compared to its analogs, influencing its reactivity and applications in medicinal chemistry.
Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocycles used in pharmacology research because of their diverse range of activities . These molecules have antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties, and also serve as β-amyloid formation inhibitors, GABA A and benzodiazepine receptor agonists, and cardiotonic agents . Some derivatives are used in clinic, including the hypnotic drug Zolpidem, the non-sedative anxiolytic drug Alpidem, the antiulcer agent Zolmidine, and Olprinone, a phosphodiesterase III inhibitor for treating heart and circulatory failures .
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold is highly tunable. Key structural analogues include:
Key Insights :
- Positional isomerism (e.g., 2-methyl vs. 7-methoxy) significantly affects reactivity. For example, 2-methyl derivatives are prone to steric hindrance, whereas 7-methoxy derivatives may favor Dimroth rearrangement under basic conditions .
Physicochemical Properties
| Property | This compound | 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
|---|---|---|---|
| Molecular Weight | ~205.17 g/mol* | 176.17 g/mol | 165.14 g/mol |
| Solubility | Likely moderate (polar COOH + OCH₃) | Low (nonpolar CH₃) | Moderate (polar COOH) |
| Stability | Sensitive to strong bases (Dimroth rearrangement) | Stable under acidic conditions | Base-sensitive |
*Estimated based on analogous compounds in and .
Biological Activity
7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. Its unique structure, featuring a methoxy group at the 7-position and a carboxylic acid functional group at the 3-position of the pyrimidine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈N₄O₃
- Molecular Weight : Approximately 218.21 g/mol
The presence of substituents such as the methoxy group significantly influences the compound's reactivity and biological properties, making it an interesting subject for medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The mechanisms include:
- Binding to Enzymes and Receptors : The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
- Signal Transduction Pathways : It may affect signal transduction pathways that are crucial for cellular communication and function.
- Gene Expression Modulation : The compound has been shown to influence gene expression, potentially altering cellular responses to stimuli.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antiviral Activity : In silico studies suggest that derivatives of this compound exhibit significant binding affinities to viral proteins, indicating potential as antiviral agents against pathogens like SARS-CoV-2. For instance, a related compound showed binding affinities of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein, demonstrating its potential as an entrance inhibitor for viruses .
- Antitumor Activity : Several studies have reported promising antitumor effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Compounds derived from imidazo[1,2-a]pyrimidines have shown significant cytotoxicity with low toxicity profiles against normal cells .
- Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. In vitro studies have demonstrated their ability to modulate leukocyte functions and reduce inflammatory responses in experimental models .
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For example, treatment with this compound resulted in up to 99% reduction in bacterial load in animal models at varying doses over four weeks .
Case Studies and Research Findings
Several research efforts have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for 7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves cyclization of precursors such as 2-aminopyrimidine derivatives with α-halo carbonyl compounds. For example:
- Key reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions and potassium carbonate as a base .
- Solvents : Ethanol or dimethoxyethane at elevated temperatures (60–80°C) to promote cyclization .
- Critical factors : Temperature control and solvent polarity significantly affect reaction rates and product purity. For methoxy-substituted analogs, bromination or methoxylation steps may precede cyclization (as seen in brominated analogs) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming the methoxy group (δ ~3.8–4.0 ppm for OCH) and carboxylic acid proton (δ ~12–13 ppm) .
- IR : Carboxylic acid C=O stretches (~1700 cm) and O-H stretches (~2500–3000 cm) confirm functional groups .
- HPLC/MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 236.06 for CHNO) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values, noting that methoxy groups may enhance kinase inhibition .
- Antiviral : HIV-1 integrase inhibition assays, leveraging structural similarities to 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine derivatives .
Advanced Research Questions
Q. How does the methoxy substituent at position 7 influence the compound’s reactivity and biological activity compared to halogenated analogs?
- Chemical reactivity : Methoxy groups are electron-donating, altering electrophilic substitution patterns. For example, brominated analogs undergo nucleophilic substitution at position 7, while methoxy derivatives may resist such reactions .
- Biological impact : Methoxy groups enhance lipophilicity, improving membrane permeability. In contrast, bromine in analogs like 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylic acid increases steric bulk, affecting binding to viral enzymes (e.g., HIV-1 integrase) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, antiviral activity may vary based on cell line (e.g., MT-4 vs. PBMCs for HIV) .
- Compound stability : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4 buffer at 37°C). Carboxylic acids are prone to esterification in alcoholic solvents, which may reduce activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
- Modifications :
- Computational tools : Docking studies (e.g., AutoDock Vina) predict binding to kinase ATP pockets or viral enzymes. For example, methoxy groups may form hydrogen bonds with HIV-1 integrase active sites .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risk : Carboxylic acid derivatives may racemize under basic conditions. Use low-temperature saponification (e.g., LiOH in THF/HO at 0°C) for esters .
- Purification : Reverse-phase HPLC or recrystallization (e.g., ethanol/water mixtures) ensures >99% purity. Impurities from incomplete cyclization (e.g., open-chain intermediates) are common .
Methodological Considerations
- Synthetic protocols : Prioritize one-pot reactions to reduce intermediate isolation steps .
- Biological assays : Include positive controls (e.g., raltegravir for HIV-1 integrase inhibition) and validate results across multiple replicates .
- Data analysis : Use multivariate statistical models (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
